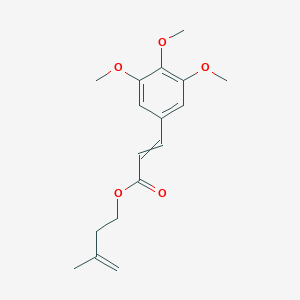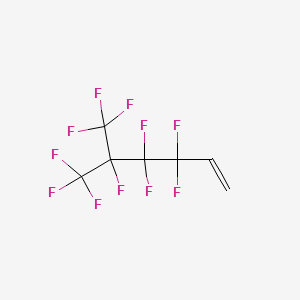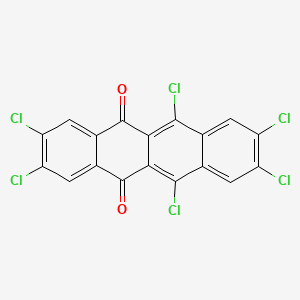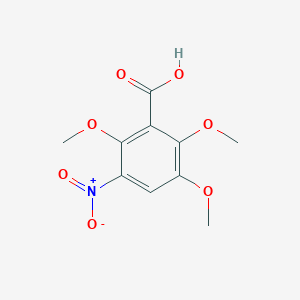![molecular formula C26H47NOSiSn B14269692 1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- CAS No. 153432-70-3](/img/structure/B14269692.png)
1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a tributylstannyl group and a trimethylsilyl-ethoxy-methyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Méthodes De Préparation
The synthesis of 1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- typically involves multiple steps, including the introduction of the tributylstannyl and trimethylsilyl-ethoxy-methyl groups. Common synthetic routes may involve:
Stille Coupling Reaction: This reaction is used to form carbon-carbon bonds by coupling an organotin compound with an organic halide in the presence of a palladium catalyst.
Protection and Deprotection Steps: The trimethylsilyl-ethoxy-methyl group can be introduced as a protecting group for hydroxyl functionalities, which can later be removed under specific conditions.
Analyse Des Réactions Chimiques
1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can participate in substitution reactions, such as the Stille coupling, to form new carbon-carbon bonds.
Oxidation and Reduction: The indole core can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Hydrolysis: The trimethylsilyl-ethoxy-methyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl compound.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and natural product analogs.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs with potential therapeutic effects.
Material Science: Indole derivatives are studied for their electronic properties, making this compound relevant in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- is primarily related to its role as an intermediate in chemical reactions. The tributylstannyl group facilitates carbon-carbon bond formation through coupling reactions, while the trimethylsilyl-ethoxy-methyl group acts as a protecting group for hydroxyl functionalities. These functionalities enable the compound to participate in various synthetic transformations, ultimately leading to the formation of more complex molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- include:
2-Methylindole: This compound lacks the tributylstannyl and trimethylsilyl-ethoxy-methyl groups, making it less versatile in synthetic applications.
2-Methylindoline: This compound is a reduced form of indole and does not contain the same functional groups, limiting its use in certain reactions.
The uniqueness of 1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- lies in its combination of functional groups, which provide both reactivity and protection during synthetic transformations.
Propriétés
Numéro CAS |
153432-70-3 |
|---|---|
Formule moléculaire |
C26H47NOSiSn |
Poids moléculaire |
536.5 g/mol |
Nom IUPAC |
trimethyl-[2-[(2-tributylstannylindol-1-yl)methoxy]ethyl]silane |
InChI |
InChI=1S/C14H20NOSi.3C4H9.Sn/c1-17(2,3)11-10-16-12-15-9-8-13-6-4-5-7-14(13)15;3*1-3-4-2;/h4-8H,10-12H2,1-3H3;3*1,3-4H2,2H3; |
Clé InChI |
XEQIIPXYGKVBBB-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2N1COCC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)

oxophosphanium](/img/structure/B14269673.png)

![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)
![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
![2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid](/img/structure/B14269693.png)
![1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione](/img/structure/B14269700.png)
